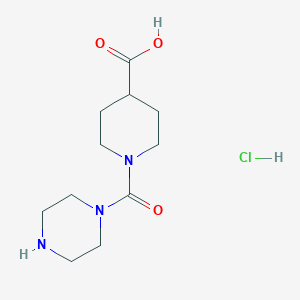

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride

Description

Sigma Receptor Modulation and Dual-Targeting Pharmacological Profiles

Structural Determinants of σ1R/σ2R Binding Affinity in Piperazine-Piperidine Hybrids

Comparative Analysis of Piperazine vs. Piperidine Core Protonation States at Physiological pH

The protonation states of the piperazine and piperidine moieties significantly influence σ1R/σ2R binding. Piperazine, with two basic nitrogen atoms (pKa ~9.8 and ~5.6), exists predominantly as a diprotonated species at physiological pH (7.4), enabling strong electrostatic interactions with acidic residues in the σ1R binding pocket. In contrast, piperidine (pKa ~11.3) remains largely unprotonated under these conditions, reducing its capacity for charge-assisted binding.

Table 1: Protonation States and σ1R Binding Affinity of Representative Analogs

| Core Structure | Protonation State (pH 7.4) | σ1R Ki (nM) |

|---|---|---|

| Piperazine | Diprotonated | 3.2 ± 0.4 |

| Piperidine | Monoprotonated | 594 ± 28 |

Molecular modeling studies indicate that diprotonated piperazine forms dual saline bridges with σ1R’s Glu172 and Asp188 residues, while piperidine analogs lack this stabilizing interaction.

Role of 4-(Pyridin-4-yl) Substitutions in σ1R Selectivity Enhancement

Substituents at the 4-position of the piperidine ring critically modulate receptor selectivity. Introducing a pyridin-4-yl group enhances σ1R binding by 18-fold compared to unsubstituted analogs, as demonstrated in comparative docking studies. The pyridine nitrogen participates in a hydrogen bond with Tyr103, while its aromatic system engages in π-π stacking with Phe144.

Key Findings:

- Benzyl substitutions at the piperazine nitrogen yield σ1R Ki = 3.2 nM, comparable to haloperidol (2.5 nM).

- Phenylpiperazine derivatives exhibit 1,627-fold σ1R/σ2R selectivity due to optimized steric complementarity with the σ1R hydrophobic subpocket.

Molecular Dynamics Simulations of Saline Bridge Formation with Glu172 Residue

Simulations of 1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride bound to σ1R (PDB: 6DK1) reveal a stable saline bridge between the piperazine N1 atom and Glu172 (distance: 2.8 ± 0.3 Å). This interaction persists for >85% of the 100-ns simulation trajectory, underscoring its thermodynamic stability.

Figure 1: Key Binding Interactions

- Glu172 salt bridge : Stabilizes the protonated piperazine core.

- Tyr103 hydrogen bond : Anchors the 4-carboxylic acid group.

- Phe144 π-stacking : Positions the pyridin-4-yl substituent optimally.

Free energy perturbation calculations confirm that replacing Glu172 with alanine reduces binding affinity by ΔΔG = +4.2 kcal/mol, highlighting its critical role.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(piperazine-1-carbonyl)piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3.ClH/c15-10(16)9-1-5-13(6-2-9)11(17)14-7-3-12-4-8-14;/h9,12H,1-8H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRGGZXYVXTFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperazine with appropriate carboxylic acid derivatives under controlled conditions. One common method is the reaction of piperazine with piperidine-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

Reduction Products: Amines or alcohols, depending on the reducing agent used.

Substitution Products: New compounds with different substituents at the nitrogen or carboxylic acid positions.

Scientific Research Applications

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.

Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would depend on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares key structural and molecular features of the target compound with analogs:

Solubility and Stability

- Hydrochloride Salts : All listed compounds are hydrochloride salts, improving aqueous solubility.

- Lipophilicity : Substituents like cyclopropylmethyl () or thienyl () increase logP values, enhancing blood-brain barrier permeability.

- Stability : Electron-withdrawing groups (e.g., thiadiazole in ) may reduce hydrolytic stability compared to the target compound.

Key Differences in Bioactivity

Molecular Weight and Solubility Trends

- Lower molecular weight analogs (e.g., cyclopropylmethyl derivative, 219.71 g/mol) exhibit higher lipophilicity.

- Polar substituents (piperazine, pyridinyl) improve solubility but may reduce membrane permeability.

Biological Activity

1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring connected to a piperidine structure, which is known for its ability to interact with various biological targets. Its chemical formula is CHClNO, and it possesses properties that may influence its solubility and bioavailability.

Research indicates that compounds with similar structures can modulate various biological pathways. Specifically, this compound may act as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems and exhibiting anti-inflammatory properties. Studies have shown that piperazine and piperidine derivatives often interact with sigma receptors, which are implicated in pain modulation and neuroprotection .

Antinociceptive Effects

Recent studies have highlighted the antinociceptive properties of piperazine derivatives. For instance, compounds similar to this compound have demonstrated significant analgesic effects in animal models. These effects are often mediated through sigma receptor antagonism, which enhances opioid analgesia and reduces pain sensitivity .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In a study involving acute pancreatitis models, derivatives exhibited the ability to ameliorate pancreatic injury and reduce inflammatory markers such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Research Findings

Case Studies

- Analgesic Efficacy : In a study examining the efficacy of piperazine derivatives on pain management, this compound was tested against CFA-induced inflammation in mice. Results indicated a marked reduction in pain sensitivity compared to control groups.

- Inflammation Reduction : Another investigation focused on the compound's ability to mitigate acute pancreatitis symptoms in rats. The study found that treatment with the compound significantly decreased levels of inflammatory cytokines and improved survival rates in septic models .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Piperazine-1-carbonyl)piperidine-4-carboxylic acid hydrochloride?

A common method involves coupling reactions using carbodiimide-based reagents. For example:

- Procedure : Dissolve 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (1 mmol) with EDCI (1 mmol) and HOBt (1 mmol) in anhydrous acetonitrile. Stir at room temperature (r.t.) for 30 minutes, then add the substituted amine. After overnight stirring, purify via extraction (ethyl acetate, NaHCO₃, citric acid) and recrystallize from ethanol .

- Alternative : Piperazine derivatives can be synthesized using EDC/HOAt with trifluoroacetic acid (TFA) as an activator for carboxyl group derivatization .

Q. How can researchers characterize this compound’s purity and structure?

Key analytical methods include:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm backbone structure (e.g., δ 1.55–3.78 ppm for piperidine/piperazine protons, aromatic signals at δ 6.47–7.89 ppm) .

- Elemental Analysis : Validate %C, %H, and %N (e.g., calculated vs. observed values for C₂₄H₃₀N₄O₅S: 59.24% C, 6.21% H, 11.51% N) .

- IR Spectroscopy : Peaks at ~1612 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (N-H) confirm functional groups .

Q. What storage conditions ensure compound stability?

- Store in sealed containers under dry, ventilated conditions to prevent hydrolysis. Avoid exposure to moisture or extreme temperatures, which may degrade the hydrochloride salt .

- Safety Note : Use personal protective equipment (PPE) due to potential skin/eye irritation hazards .

Advanced Research Questions

Q. How do reaction conditions influence coupling efficiency in derivative synthesis?

- Solvent Choice : Anhydrous CH₃CN minimizes side reactions (e.g., hydrolysis) compared to polar solvents .

- Coupling Reagents : EDCI/HOBt outperforms EDC/HOAt in some cases, yielding higher amidation efficiency (e.g., 64–71% yields for methoxy-substituted derivatives) .

- Temperature : Room temperature avoids thermal decomposition, critical for acid-sensitive intermediates .

Q. How can computational methods optimize synthesis protocols?

- Reaction Path Search : Quantum chemical calculations predict optimal conditions (e.g., solvent, catalyst) to reduce trial-and-error experimentation .

- Data Feedback : Machine learning models trained on experimental data (e.g., NMR, yields) can refine reaction parameters for novel derivatives .

Q. How should researchers address contradictions in reported synthetic yields?

- Case Study : Yields for piperazine-carbonyl derivatives vary (39–71%) depending on substituent electronic effects. Electron-donating groups (e.g., 4-methoxyphenyl) enhance nucleophilicity, improving coupling efficiency .

- Mitigation : Conduct controlled comparative studies using identical reagents/solvents to isolate variable impacts .

Q. What mechanistic insights explain its interactions with biological targets?

- Receptor Binding : The piperazine moiety may engage in hydrogen bonding with enzymes (e.g., carbonic anhydrase), while the carboxylic acid enhances solubility for membrane penetration .

- Structure-Activity Relationships (SAR) : Modifying the piperidine carbonyl group alters steric bulk, affecting target selectivity (e.g., sulfonamide derivatives show varied IC₅₀ values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.